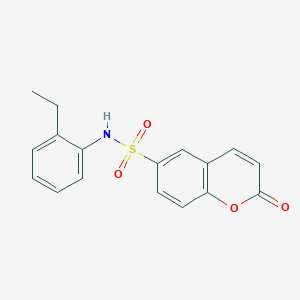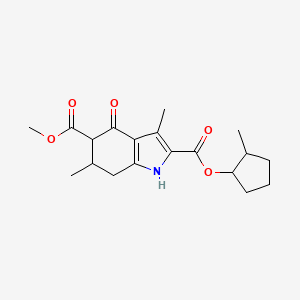
N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide
説明
N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide, also known as NSC-743380, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has been studied extensively for its ability to inhibit the growth of cancer cells.
作用機序
The mechanism of action of N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide involves the inhibition of tubulin polymerization, which is an essential process for cell division. By inhibiting tubulin polymerization, N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide prevents cancer cells from dividing and growing, leading to their eventual death. Moreover, N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide has been shown to disrupt the microtubule network, which is crucial for cell migration and invasion, further inhibiting cancer cell growth and metastasis.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide has been found to have several biochemical and physiological effects on cancer cells. The compound has been shown to induce oxidative stress, which leads to the accumulation of reactive oxygen species (ROS) in cancer cells, resulting in their death. Moreover, N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide has been found to inhibit the activity of various enzymes involved in cancer cell survival and growth, including topoisomerase II and histone deacetylase.
実験室実験の利点と制限
One of the significant advantages of N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide is its ability to inhibit the growth of various cancer cell lines, making it a potential therapeutic candidate for multiple types of cancer. Moreover, the compound has been shown to have low toxicity in normal cells, indicating its potential safety for use in cancer treatment. However, one of the limitations of N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide. One potential direction is to develop more efficient methods for synthesizing the compound, which can improve its yield and purity. Moreover, further studies are needed to understand the molecular mechanisms underlying the compound's anticancer effects, which can help identify potential targets for cancer treatment. Additionally, future research can focus on developing novel formulations of N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide that can improve its solubility and bioavailability, making it a more effective therapeutic agent for cancer treatment.
Conclusion
N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide is a promising compound that has shown potential therapeutic applications in cancer treatment. The compound's ability to inhibit the growth of various cancer cell lines and induce apoptosis makes it a potential candidate for multiple types of cancer. Moreover, N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide's mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments provide valuable insights into its potential therapeutic applications. Further research on N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide can help identify its full potential as a therapeutic agent for cancer treatment.
科学的研究の応用
N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for cancer treatment.
特性
IUPAC Name |
N-(2-ethylphenyl)-2-oxochromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-2-12-5-3-4-6-15(12)18-23(20,21)14-8-9-16-13(11-14)7-10-17(19)22-16/h3-11,18H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGLHOLRFYNJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4240007.png)
![2,4-dichloro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4240008.png)
![2-(4-{[(3-chlorophenyl)amino]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B4240025.png)

![N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B4240031.png)
![2-[(4-methylphenyl)thio]-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4240033.png)
![1-(2,2-dimethylpropanoyl)-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine](/img/structure/B4240035.png)
![N-(2-methoxyethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4240040.png)
![N-benzyl-3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4240046.png)
![N-[(isopropylamino)carbonyl]benzamide](/img/structure/B4240049.png)
![ethyl 4-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4240052.png)
![2-chloro-N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4240063.png)
![N-ethyl-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-3-carboxamide](/img/structure/B4240064.png)
![7-ethyl-1,3-dimethyl-8-[(2-methyl-1-piperidinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4240072.png)